Zero Hemolytic Activity vs. Micromolar‑Hemolytic Dermaseptin S4
Dermaseptin‑1 (DS1) was compared head‑to‑head with dermaseptin s4 (DS4) for hemolytic activity on human erythrocytes. DS1 showed no detectable hemolysis at all concentrations tested, whereas DS4 caused significant erythrocyte lysis at micromolar levels [1]. This differential toxicity is a primary driver for selecting DS1 when mammalian cell compatibility is required.
| Evidence Dimension | Hemolytic activity (human erythrocytes) |
|---|---|
| Target Compound Data | No hemolysis detected at concentrations up to ≥53 µM |
| Comparator Or Baseline | Dermaseptin s4: erythrocyte lysis at micromolar concentrations |
| Quantified Difference | DS1 non‑hemolytic; DS4 hemolytic (quantitative fold‑difference not provided in source) |
| Conditions | Human erythrocytes; in‑vitro lysis assay (Mor & Nicolas, 1994) |
Why This Matters
Eliminates a key toxicity liability that disqualifies DS4 from systemic or topical therapeutic development, directly influencing procurement decisions for lead‑optimization programs.
- [1] Mor, A. & Nicolas, P. (1994) The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. Journal of Biological Chemistry, 269(50), 31635–31641. View Source
